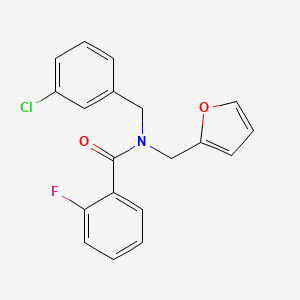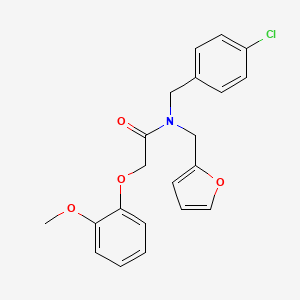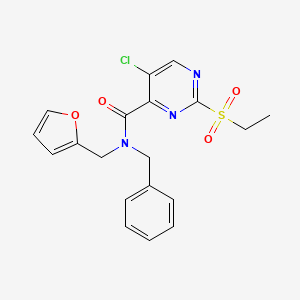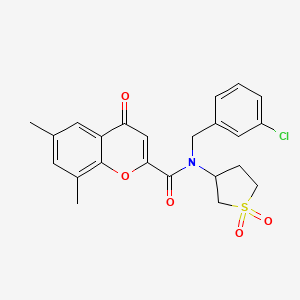
N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 3-chlorobenzyl group, a 2-fluoro substituent, and a furan-2-ylmethyl group attached to the benzamide core. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3-chlorobenzylamine: This can be achieved by the reduction of 3-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Synthesis of 2-fluorobenzoyl chloride: This involves the reaction of 2-fluorobenzoic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride.
Coupling Reaction: The final step involves the coupling of 3-chlorobenzylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine (Et3N) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Azido or thiol-substituted benzamides.
Scientific Research Applications
N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
N-(3-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide can be compared with other benzamide derivatives such as:
N-(3-chlorobenzyl)-2-fluorobenzamide: Lacks the furan-2-ylmethyl group, which may result in different biological activities.
N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide: Lacks the 2-fluoro substituent, which may affect its chemical reactivity and biological properties.
N-(3-chlorobenzyl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide: Contains a thiophene ring instead of a furan ring, leading to different chemical and biological characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H15ClFNO2 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15ClFNO2/c20-15-6-3-5-14(11-15)12-22(13-16-7-4-10-24-16)19(23)17-8-1-2-9-18(17)21/h1-11H,12-13H2 |
InChI Key |
AMNKFUATHHNAIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11409441.png)

![N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11409449.png)
![N-(2-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11409452.png)


![7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B11409466.png)
![5-chloro-2-(methylsulfonyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B11409473.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11409477.png)

![8-(4-ethoxyphenyl)-6-oxo-3-(2-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11409480.png)
![diethyl 5-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11409481.png)

